
Tris(methacryloyloxy)aluminum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum methacrylate is a coordination compound formed by the reaction of aluminum with methacrylic acid. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, polymer chemistry, and industrial applications. Aluminum methacrylate is known for its ability to form hybrid materials with desirable mechanical and thermal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum methacrylate can be synthesized through various methods, including the reaction of aluminum alkoxides with methacrylic acid. One common approach involves the use of trimethylaluminum as a precursor, which reacts with methacrylic acid to form aluminum methacrylate. The reaction typically occurs under controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, aluminum methacrylate is often produced using large-scale reactors where the reaction conditions can be precisely controlled. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency and yield of the reaction. The use of catalysts and optimized reaction parameters further enhances the production process .
Chemical Reactions Analysis
Types of Reactions: Aluminum methacrylate undergoes various chemical reactions, including polymerization, coordination, and substitution reactions. These reactions are influenced by the presence of functional groups in the methacrylate moiety and the reactivity of the aluminum center.
Common Reagents and Conditions:
Coordination Reactions: The aluminum center in aluminum methacrylate can coordinate with other ligands, leading to the formation of complex structures with unique properties.
Substitution Reactions: The methacrylate groups can be substituted with other functional groups under specific conditions, allowing for the modification of the compound’s properties.
Major Products Formed: The major products formed from these reactions include polymeric materials, coordination complexes, and substituted methacrylate derivatives. These products have applications in various fields, including coatings, adhesives, and advanced materials .
Scientific Research Applications
Aluminum methacrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aluminum methacrylate involves the coordination of the aluminum center with methacrylate ligands, leading to the formation of stable complexes. These complexes can undergo polymerization and other reactions, resulting in materials with unique properties. The molecular targets and pathways involved in these processes include the interaction of the aluminum center with various functional groups and the formation of polymeric networks .
Comparison with Similar Compounds
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA) with applications in plastics and coatings.
Ethyl methacrylate: Similar to methyl methacrylate but with different properties due to the ethyl group.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness of Aluminum Methacrylate: Aluminum methacrylate stands out due to its ability to form coordination complexes and hybrid materials with enhanced mechanical and thermal properties.
Properties
Molecular Formula |
C12H15AlO6 |
|---|---|
Molecular Weight |
282.22 g/mol |
IUPAC Name |
bis(2-methylprop-2-enoyloxy)alumanyl 2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Al/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
MFPROKIABJECGK-UHFFFAOYSA-K |
Canonical SMILES |
CC(=C)C(=O)O[Al](OC(=O)C(=C)C)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



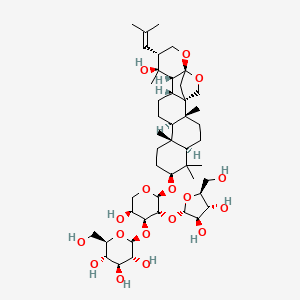
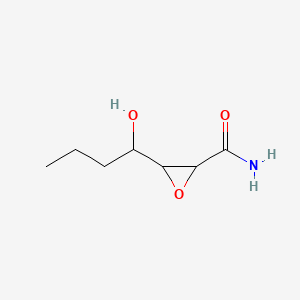
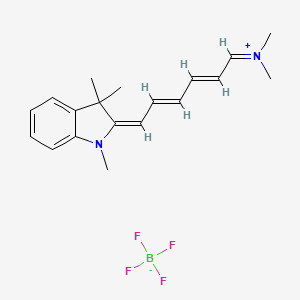
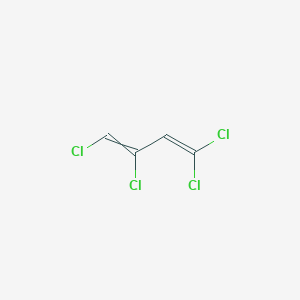


![methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate](/img/structure/B13826693.png)
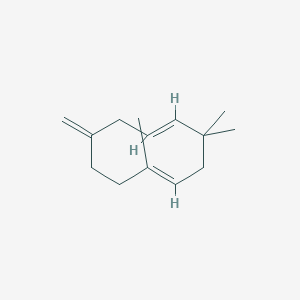
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
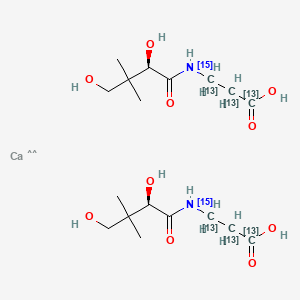

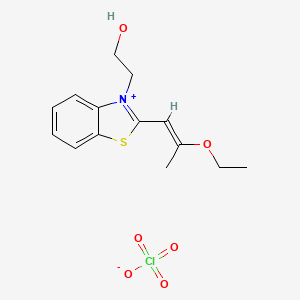
![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
